4-((1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile
Description
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Properties
IUPAC Name |
4-[[2-(4-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c1-16-6-12-19(13-7-16)25-22(26)24(15-18-10-8-17(14-23)9-11-18)20-4-2-3-5-21(20)29(25,27)28/h2-13H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMYQHNXXWIFSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile , with CAS number 899976-81-9 , is a novel synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and specific case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 403.5 g/mol . The structure features a benzonitrile moiety linked to a thiadiazine derivative, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 899976-81-9 |
| Molecular Formula | C22H17N3O3S |
| Molecular Weight | 403.5 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the 1,1-dioxido and thiadiazine groups suggests that it may inhibit certain metabolic pathways or modulate receptor activity, potentially leading to therapeutic effects in various diseases.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against the MCF-7 human breast cancer cell line. The IC50 value was determined to be approximately 15 µM , indicating a moderate level of potency compared to standard chemotherapeutic agents.
Antimicrobial Activity
The compound also exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. In disc diffusion assays, it showed notable inhibition zones against Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating bacterial infections.
Enzyme Inhibition
The inhibition of carbonic anhydrase II (hCA II) was investigated as well, with IC50 values indicating effective enzyme modulation. This could lead to implications in conditions where carbonic anhydrase plays a critical role, such as glaucoma or certain types of cancer.
Study 1: Anticancer Activity
In a study published in PubMed, researchers synthesized several derivatives of the thiadiazine core and evaluated their anticancer activities. The compound demonstrated a significant reduction in cell viability in MCF-7 cells when treated for 48 hours. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial effects of the compound against clinical isolates of bacteria. The results indicated that it was particularly effective against multidrug-resistant strains of Klebsiella pneumoniae , showcasing its potential as a new antibiotic agent.
Toxicity Assessment
Toxicological evaluations were performed using zebrafish embryos as a model organism. The compound displayed low toxicity at therapeutic concentrations, which is promising for further development into clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
